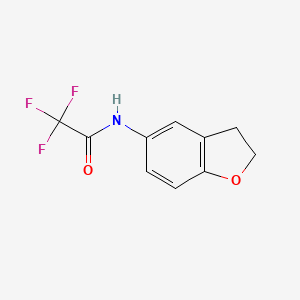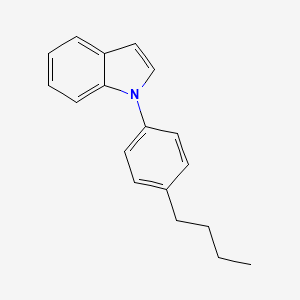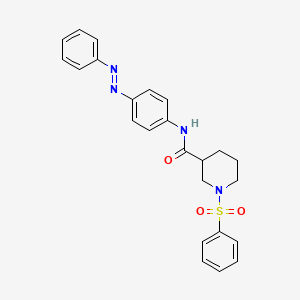
(E)-N-(4-(phenyldiazenyl)phenyl)-1-(phenylsulfonyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-(phenyldiazenyl)phenyl)-1-(phenylsulfonyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a phenyldiazenyl group, a phenylsulfonyl group, and a piperidine carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-1-(phenylsulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One possible synthetic route could involve the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of aniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenyl derivative to introduce the phenyldiazenyl group.
Sulfonylation: The resulting compound undergoes sulfonylation to introduce the phenylsulfonyl group.
Piperidine Carboxamide Formation: Finally, the compound is reacted with a piperidine derivative to form the piperidine carboxamide moiety.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
化学反应分析
Types of Reactions
(E)-N-(4-(phenyldiazenyl)phenyl)-1-(phenylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of certain groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with proteins and other biomolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials or as a reagent in industrial chemical processes.
作用机制
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-1-(phenylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to (E)-N-(4-(phenyldiazenyl)phenyl)-1-(phenylsulfonyl)piperidine-3-carboxamide include other piperidine derivatives with different substituents. Examples include:
- N-(4-(phenyldiazenyl)phenyl)piperidine-3-carboxamide
- N-(4-(phenyldiazenyl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties
属性
CAS 编号 |
952801-63-7 |
|---|---|
分子式 |
C24H24N4O3S |
分子量 |
448.5 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-N-(4-phenyldiazenylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C24H24N4O3S/c29-24(19-8-7-17-28(18-19)32(30,31)23-11-5-2-6-12-23)25-20-13-15-22(16-14-20)27-26-21-9-3-1-4-10-21/h1-6,9-16,19H,7-8,17-18H2,(H,25,29) |
InChI 键 |
AQEXNFKUBGCTOV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


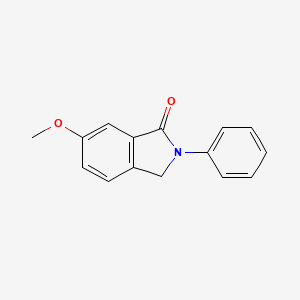


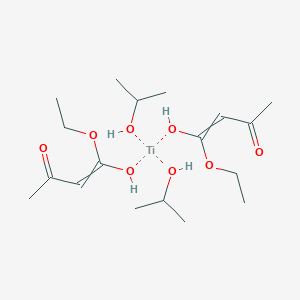

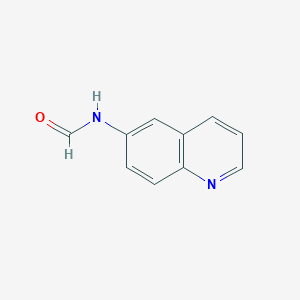
![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)
![[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate](/img/structure/B14125821.png)
![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B14125835.png)
![1-amino-4-[4-[[6-chloro-4-(3-sulfophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B14125836.png)
![diisopropoxy-[(Z)-oct-1-enyl]-borane](/img/structure/B14125841.png)
